2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide
Description
2-[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide is a structurally complex organic molecule featuring a 6-amino-3,5-dicyanopyridine core linked via a sulfanyl bridge to an N-(4-butoxyphenyl)acetamide group.
Properties
Molecular Formula |
C19H19N5O2S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(4-butoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19N5O2S/c1-2-3-8-26-16-6-4-15(5-7-16)23-17(25)12-27-19-14(11-21)9-13(10-20)18(22)24-19/h4-7,9H,2-3,8,12H2,1H3,(H2,22,24)(H,23,25) |
InChI Key |
NWOLPRWVYVDVTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with amino and cyano substituents. This can be achieved through a multi-component reaction involving malononitrile, an aldehyde, and an amine under basic conditions.
Thioether Formation: The pyridine derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a nucleophilic substitution reaction under mild conditions.
Acetamide Formation: The final step involves the coupling of the thioether-substituted pyridine with 4-butoxyphenylacetic acid or its derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano groups, converting them to amines or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound have been explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridine ring and cyano groups can enhance binding affinity to biological targets.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit activity against certain diseases due to their ability to interact with specific proteins or enzymes.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The amino and cyano groups on the pyridine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. The sulfanyl group may also play a role in binding through thiol interactions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) enhance electrophilic reactivity. Halogenated substituents (e.g., bromo in , chloro in ) improve lipophilicity and enable halogen bonding. Alkoxy groups (e.g., butoxy in the target compound vs.
Physicochemical Properties
- Molecular Weight: The target compound (C₁₉H₁₈N₆O₂S, ~402.45 g/mol) is lighter than brominated analogs (e.g., 543.24 g/mol in ) but heavier than simpler pyridine derivatives (e.g., 2-amino-3,5-dicyanopyridine, ~170 g/mol) .
- Solubility : The 4-butoxyphenyl group likely reduces aqueous solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., ).
- Melting Points : Pyridine derivatives with rigid substituents (e.g., 279–281°C for 4-acetamidophenyl analogs ) suggest higher thermal stability than pyrimidine-based compounds (e.g., 224–226°C for allyloxy-substituted derivatives ).
Unique Advantages of the Target Compound
The 4-butoxyphenyl group distinguishes it from shorter-chain alkoxy (e.g., methoxy in ) or nitro-substituted () analogs, offering:
Enhanced Lipophilicity : The butoxy chain may improve bioavailability and tissue penetration.
Synergistic Functional Groups: The combination of amino (hydrogen-bond donor) and dicyano (electron-deficient) groups on the pyridine core enables dual-mode interactions with biological targets.
Biological Activity
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C16H18N4O2S
- Molecular Weight : 342.41 g/mol
- CAS Number : 500107-07-3
- Structure : The compound features a dicyanopyridine moiety linked to a butoxyphenyl acetamide, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
- Receptor Modulation : The compound may bind to specific receptors, such as adenosine receptors, influencing cellular signaling pathways.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth in vitro | |
| Antiviral Potential | Suppression of viral replication | |
| Enzyme Inhibition | Targeting specific kinases |
Anticancer Research
In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in treated cells.
Antiviral Studies
Research indicated that the compound exhibits antiviral properties against several viruses, including influenza and HIV. It was shown to inhibit viral replication by interfering with the viral life cycle at multiple stages.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide | Moderate anticancer activity |
| 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide | Low antiviral activity |
This comparative analysis highlights the unique properties of this compound in terms of its broader spectrum of biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
